![molecular formula C36H71NO3 B3025721 N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide CAS No. 252039-53-5](/img/structure/B3025721.png)
N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide
Overview
Description
“N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide” is a type of organic compound . It belongs to the class of compounds known as ceramides . Ceramides are lipid molecules containing a sphingosine in which the amine group is linked to a fatty acid .
Molecular Structure Analysis
The molecular formula of this compound is C20H39NO3 . It has an average mass of 341.5286 Da and a monoisotopic mass of 341.292994119 Da . The InChI Key is BLTCBVOJNNKFKC-KTEGJIGUSA-N .Scientific Research Applications
Role in Cell Biology
This compound, also known as C14 Ceramide, is an endogenous ceramide generated by ceramide synthase 6. It plays a significant role in cell biology, particularly in processes like cell death and necroptosis. During nutrient-deprivation-induced necroptosis in MEF cells, C14 ceramide levels increase in a time-dependent manner .
Impact on Metabolic Diseases
C14 Ceramide has been observed to have an impact on metabolic diseases. For instance, C14 ceramide plasma levels were reduced in obese patients with or without diabetes following a 12-week supervised exercise training program . This suggests that it could potentially be used as a biomarker for monitoring the progress of treatment in metabolic diseases.
Relevance in Neuroscience
In the field of neuroscience, this compound has shown relevance. Plasma levels of C14 Ceramide were found to be higher in Parkinson’s disease patients with dementia than those without dementia . Higher levels were correlated with deficits in memory , indicating a potential role in neurodegenerative disorders.
Use in Bacterial Infection Treatment
Polymorphs of this compound have been provided for the treatment of bacterial infections . The processes for making the same, as well as related compositions and methods, have been disclosed .
Role in Biochemical Production
This compound has been used in the production of (2R,3R)-butanediol (BDO), a bio-based four-carbon platform compound . The compound was successfully produced by combining selected promoters and RBS with overexpressed key enzymes of (2R,3R)-BDO production .
Potential in Industrial Applications
(2R,3R)-BDO, produced using this compound, is widely used in chemical, food, pharmaceutical, fuel, and aerospace fields . It can serve as chiral building blocks for the asymmetric synthesis of high-value chiral compounds , indicating its immense potential in various industrial applications.
Mechanism of Action
Target of Action
The primary target of this compound is Neutral ceramidase , an enzyme found in Pseudomonas aeruginosa . This enzyme plays a crucial role in the metabolism of sphingolipids, a class of lipids that are involved in various cellular functions, including cell growth, differentiation, and apoptosis .
Mode of Action
This interaction may inhibit the enzyme’s activity, leading to alterations in the metabolism of sphingolipids .
Biochemical Pathways
The compound’s interaction with Neutral ceramidase affects the sphingolipid metabolic pathway. Sphingolipids are essential components of cell membranes and have been implicated in various cellular processes, including signal transduction and cell recognition . By inhibiting Neutral ceramidase, the compound may disrupt these processes, leading to changes in cellular function .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its target site of action .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with Neutral ceramidase and the subsequent disruption of the sphingolipid metabolic pathway . This disruption can lead to changes in cellular processes, potentially affecting cell growth, differentiation, and apoptosis .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its target and exert its effects .
properties
IUPAC Name |
N-[(E,2R,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODZWWMEJITOND-ZQWWOPGHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H71NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



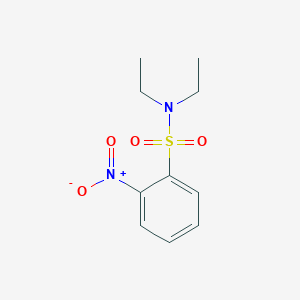

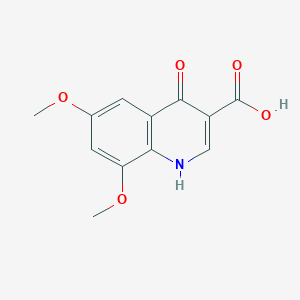
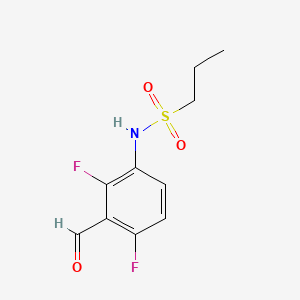




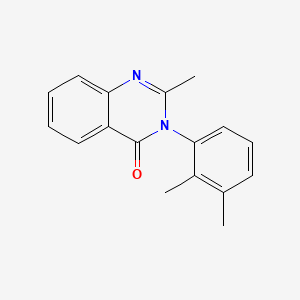


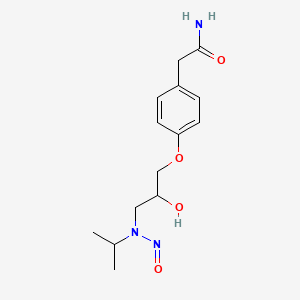
![4-[[(3Ar,4S,6R,7S,7aS)-7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-9-(1,3-benzodioxol-5-yl)-3H-benzo[f][2]benzofuran-1-one](/img/structure/B3025658.png)
